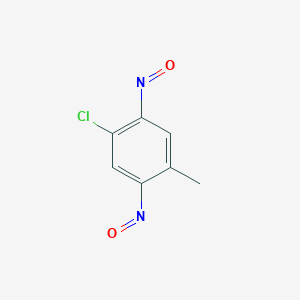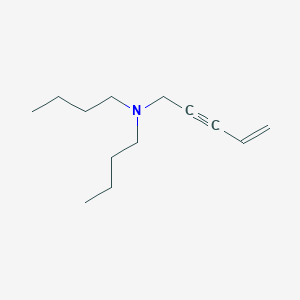
6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate is an organic compound featuring a cyclohexene ring substituted with methoxycarbonyl and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common approach involves the esterification of 4-methylcyclohex-2-ene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the methoxycarbonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohex-2-ene-1-carboxylic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
6-(Methoxycarbonyl)-cyclohex-2-ene-1-carboxylate: Similar structure but without the methyl group, which can affect its reactivity and applications.
Uniqueness
6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate is unique due to the presence of both methoxycarbonyl and carboxylate groups on the cyclohexene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
Propiedades
| 131783-50-1 | |
Fórmula molecular |
C10H13O4- |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
6-methoxycarbonyl-4-methylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-6-3-4-7(9(11)12)8(5-6)10(13)14-2/h3-4,6-8H,5H2,1-2H3,(H,11,12)/p-1 |
Clave InChI |
ARYMVPOQTGLXLV-UHFFFAOYSA-M |
SMILES canónico |
CC1CC(C(C=C1)C(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)



![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)


